molecular formula C18H18Cl2N2O2 B5593363 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine

2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine

Cat. No.: B5593363
M. Wt: 365.2 g/mol
InChI Key: QVOKWUBDSOROQV-UHFFFAOYSA-N
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Description

2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0745332 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled-Release Herbicides

Research into the synthesis and application of chemical compounds similar to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine has explored their potential as controlled-release herbicides. Studies have shown that esters of certain starches with 2,4-dichlorophenoxyacetyl chloride can act as controlled-release herbicides, releasing variable amounts of herbicide over time through hydrolysis. This suggests that derivatives of this compound could potentially be engineered for use in agriculture to provide sustained weed control with reduced environmental impact (Mehltretter et al., 1974).

Insecticidal Properties

Pyridine derivatives, including those structurally related to this compound, have been investigated for their insecticidal properties. Research has demonstrated the synthesis and testing of various pyridine compounds against the cowpea aphid, revealing significant insecticidal activity. This indicates the potential of such compounds in developing new insecticides for agricultural and horticultural applications (Bakhite et al., 2014).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized and studied for their biological activities. For instance, kappa-receptor agonists based on a 2-[(alkylamino)methyl]piperidine nucleus have shown high potency and selectivity, highlighting the therapeutic potential of these compounds in treating pain and possibly other conditions (Scopes et al., 1992).

Antimicrobial and Antioxidant Activities

Studies on novel pyridine and fused pyridine derivatives, initiated from compounds such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown that these compounds possess significant antimicrobial and antioxidant activities. This research opens avenues for the application of this compound derivatives in developing new antimicrobial and antioxidant agents for pharmaceutical use (Flefel et al., 2018).

Safety and Hazards

As with any chemical compound, handling “2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information on its potential hazards .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(2-pyridin-2-ylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-7-8-17(14(20)11-13)24-12-18(23)22-10-4-2-6-16(22)15-5-1-3-9-21-15/h1,3,5,7-9,11,16H,2,4,6,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOKWUBDSOROQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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